molecular formula C16H11F3IN3OS B11117582 2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide

2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide

Cat. No.: B11117582
M. Wt: 477.2 g/mol
InChI Key: WANYVLBRRRKFNL-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyridyl group, a cyano group, and an acetamide group

Preparation Methods

The synthesis of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinethiol with 2-iodoaniline in the presence of a suitable coupling agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K~2~CO~3~) to facilitate the coupling reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The cyano and iodo groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE include:

The uniqueness of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-(2-IODOPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11F3IN3OS

Molecular Weight

477.2 g/mol

IUPAC Name

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-iodophenyl)acetamide

InChI

InChI=1S/C16H11F3IN3OS/c1-9-6-13(16(17,18)19)23-15(10(9)7-21)25-8-14(24)22-12-5-3-2-4-11(12)20/h2-6H,8H2,1H3,(H,22,24)

InChI Key

WANYVLBRRRKFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2I)C(F)(F)F

Origin of Product

United States

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